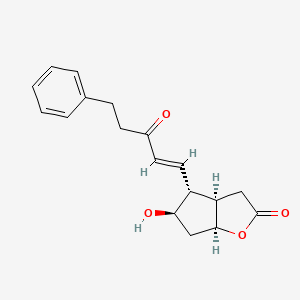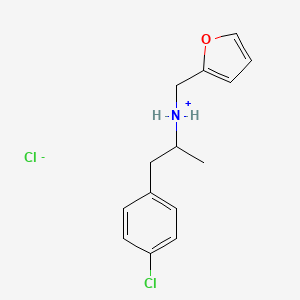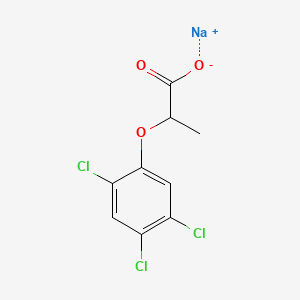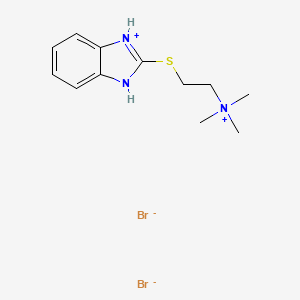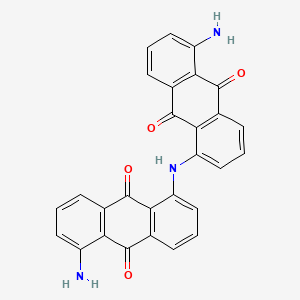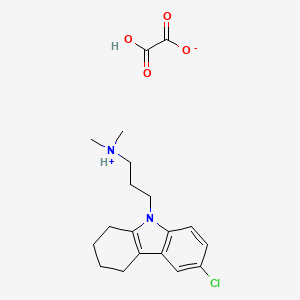
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is a chemical compound with a complex structure that includes a carbazole core, a tetrahydro ring, a chloro substituent, and a dimethylaminopropyl side chain. This compound is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate typically involves multiple steps. The initial step often includes the formation of the carbazole core, followed by the introduction of the tetrahydro ring and the chloro substituent. The final step involves the addition of the dimethylaminopropyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl side chain is believed to play a crucial role in its biological activity, potentially interacting with cellular receptors or enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
1,2,3,4-Tetrahydrocarbazole: Lacks the chloro and dimethylaminopropyl substituents.
6-Chlorocarbazole: Contains the chloro substituent but lacks the tetrahydro and dimethylaminopropyl groups.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
41734-62-7 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
XSXRETGHZYFDKF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


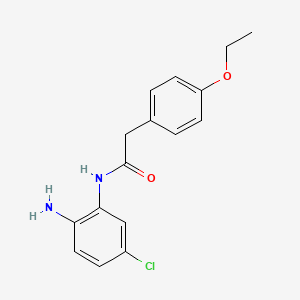
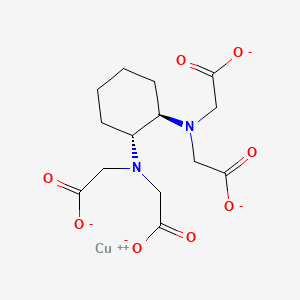
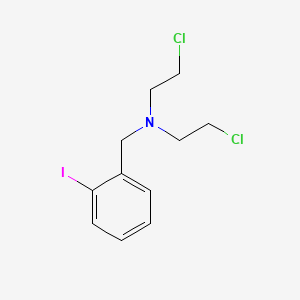
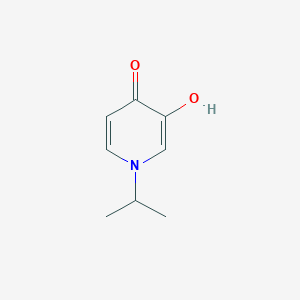

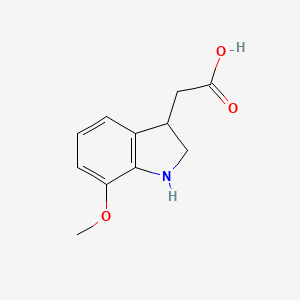
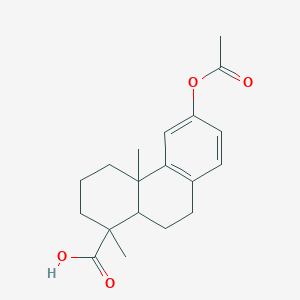
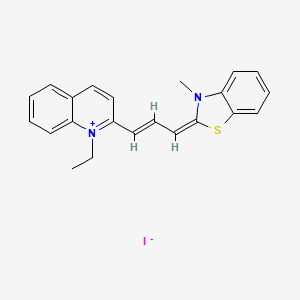
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
